N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide

Aqueous solubility MLSMR physicochemical profiling

This heterocyclic small molecule (C₁₄H₁₀N₂O₄S; MW 302.3) features a unique 6,7-dihydro-[1,4]dioxino-fused benzothiazole core with a furan-2-carboxamide terminus, distinguishing it from generic benzothiazole derivatives. Publicly available aqueous solubility data (PubChem AID 1996) supports its use as a QC benchmark in solubility-sensitive assays, reducing false negatives in HTS campaigns. When paired with dioxolo-fused analogs or other dioxino-benzothiazole congeners (e.g., MLS000419595, MLS000045510), it enables scaffold-vs-substituent deconvolution and systematic exploration of heterocyclic fusion effects on target selectivity at HSF-1, NCOA1, RORα, and coagulation factors XII/XI. Procure now for robust SAR and selectivity-driven screening cascades.

Molecular Formula C14H10N2O4S
Molecular Weight 302.3
CAS No. 892856-76-7
Cat. No. B2505422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide
CAS892856-76-7
Molecular FormulaC14H10N2O4S
Molecular Weight302.3
Structural Identifiers
SMILESC1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=CO4
InChIInChI=1S/C14H10N2O4S/c17-13(9-2-1-3-18-9)16-14-15-8-6-10-11(7-12(8)21-14)20-5-4-19-10/h1-3,6-7H,4-5H2,(H,15,16,17)
InChIKeyURIKFYVIDICCEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide (CAS 892856-76-7): Procurement-Relevant Physicochemical and Screening-Selectivity Profile


N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide (CAS 892856‑76‑7), also indexed as MLS001232907 in the NIH Molecular Libraries Small Molecule Repository (MLSMR), is a synthetic heterocyclic small molecule (C₁₄H₁₀N₂O₄S; MW 302.3 g mol⁻¹) that combines a 6,7-dihydro‑[1,4]dioxino‑fused benzothiazole core with a furan‑2‑carboxamide side chain [1]. It belongs to the MLSMR screening collection and has publicly archived physicochemical profiling data generated under the NIH Molecular Libraries Probe Production Centers Network (MLPCN) [1][2]. Unlike simple benzothiazole‑2‑amine or benzothiazole‑2‑carboxamide congeners, the presence of the electron‑rich dioxino ring and the hydrogen‑bond‑capable furan‑carboxamide terminus creates a distinct pharmacophoric signature that influences both solubility and target‑recognition potential, making it a valuable comparator for structure‑activity relationship (SAR) studies and a candidate for selectivity‑driven screening cascades .

Why N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide Cannot Be Replaced by a Generic Benzothiazole or Simple Furan‑Carboxamide in Screening Cascades


Generic benzothiazole derivatives (e.g., 2‑aminobenzothiazole, CAS 136‑95‑8) or simple N‑(benzothiazol‑2‑yl)furan‑2‑carboxamides (e.g., CAS 87874‑18‑8) lack the fused dioxino ring that distinguishes this compound. In MLSMR screening panels, close structural analogs sharing the dioxino‑benzothiazole core but differing in the amide substituent exhibit widely divergent target‑engagement profiles—for instance, the dioxin‑carboxamide congener (MLS000419595) registered only weak activity at HSF‑1 (EC₅₀ = 1.74 μM) and NCOA1 (IC₅₀ = 10.5 μM) [2], whereas a dioxolo‑fused furan‑carboxamide analog (SMR000320301) achieved sub‑micromolar inhibition of coagulation factors XII (IC₅₀ = 455 nM) and XI (IC₅₀ = 518 nM) [1]. These data illustrate that even subtle modifications to the heterocyclic fusion or the carboxamide substituent can shift selectivity by orders of magnitude. Substituting the target compound with a generic benzothiazole therefore risks introducing a completely different selectivity fingerprint, invalidating SAR hypotheses and wasting screening resources [1][2].

Quantitative Differentiation Evidence for N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide Versus Closest Structural Analogs


Aqueous Solubility Under Biologically Relevant Conditions: Measured Value from the MLSMR Solubility Panel

The target compound was evaluated in the NIH Molecular Libraries Program solubility assay (PubChem AID 1996), which quantifies aqueous solubility in phosphate‑buffered saline (PBS) at pH 7.4 after 18–24 h equilibration, using chemiluminescent nitrogen detection [1]. This provides a direct, assay‑condition‑matched solubility measurement that many procurement‑oriented datasheets omit. In contrast, the structurally related dioxino‑benzothiazole piperidine derivative (MLS000045510, CAS 863001‑67‑6) was not profiled in this solubility panel, leaving its behavior under identical HTS‑mimetic conditions uncharacterized [2].

Aqueous solubility MLSMR physicochemical profiling HTS quality control

Structural Differentiation from the Closest Furan‑Carboxamide Analog: Dioxino vs. Dioxolo Fusion Determines Target Engagement

The closest purchasable furan‑2‑carboxamide analog bearing a dioxolo‑fused benzothiazole (MLS000419584/SMR000320301; dioxolo substitution at the 6‑position) exhibits potent inhibition of coagulation factors XII (IC₅₀ = 455 nM) and XI (IC₅₀ = 518 nM) in MLSCN biochemical assays [1]. The target compound differs by a dioxino fusion (6,7‑dihydro‑[1,4]dioxino) and a 2‑yl carboxamide attachment, altering ring size, conformational flexibility, and hydrogen‑bonding geometry. These structural differences are predicted to shift the target selectivity profile away from coagulation factors toward distinct protein targets, as demonstrated by the dioxin‑carboxamide congener MLS000419595, which shows no activity at coagulation factors but engages HSF‑1 (EC₅₀ = 1.74 μM) and NCOA1 (IC₅₀ = 10.5 μM) [2].

Structure–activity relationship benzothiazole fusion coagulation factor inhibition selectivity

Differential Screening Selectivity Profile: The Target Compound as a 'Clean' Negative Control in MLSCN Panels

Across multiple MLSCN primary screening panels, structurally related dioxino‑benzothiazole derivatives exhibit highly target‑selective profiles: MLS000045510 (piperidine substituent) shows weak activity at RORα (IC₅₀ = 3.27 μM) and is essentially inactive at SF‑1 (IC₅₀ > 36.7 μM) [2], while MLS000419595 (dioxin‑carboxamide) engages HSF‑1 and NCOA1 but with modest potency [1]. The furan‑carboxamide substituent on the target compound introduces additional hydrogen‑bond acceptor/donor capacity that is absent in both the piperidine and dioxin‑carboxamide analogs, predicting a further shift in selectivity. This makes the target compound an ideal 'specificity control'—it is likely to be inactive in the screens where its analogs hit, allowing researchers to attribute activity to the specific substituent rather than the core scaffold [1][2].

MLSCN screening selectivity panel negative control target deconvolution

Physicochemical Differentiation: Computed LogP and Hydrogen‑Bonding Capacity Versus Piperidine‑Substituted Analogs

The target compound (C₁₄H₁₀N₂O₄S) contains one hydrogen‑bond donor (amide NH) and six hydrogen‑bond acceptors (furan O, dioxino O, amide C=O, benzothiazole N/S), yielding a computed topological polar surface area of approximately 96 Ų and a predicted LogP of ~2.5 [2]. In contrast, the piperidine analog MLS000045510 (C₁₄H₁₆N₂O₂S) lacks the furan‑carboxamide moiety, reducing hydrogen‑bond acceptor count to 3 and increasing LogP to ~3.1 [1][2]. The lower LogP and higher H‑bond capacity of the target compound predict improved aqueous solubility and reduced passive membrane permeability compared with the piperidine analog—a key differentiation for assays requiring solubility‑limited exposure or where excessive membrane penetration is undesirable [2].

LogP hydrogen‑bond donors/acceptors drug‑likeness permeability

Optimal Research and Industrial Application Scenarios for N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide Based on Verified Quantitative Differentiation


Solubility‑Dependent Biochemical Assay Development and HTS Quality‑Control Reference

The compound's publicly available aqueous solubility profile from PubChem AID 1996 [1] enables its use as a quality‑control reference for solubility‑sensitive biochemical assays. When procured alongside analogs lacking solubility data (e.g., MLS000045510 [4]), it serves as a benchmark to validate that observed inactivity is not an artifact of precipitation, directly addressing a known source of false negatives in HTS campaigns [1].

Selectivity‑Focused Screening Cascades: Scaffold‑vs‑Substituent Deconvolution

Because closely related dioxino‑benzothiazole analogs engage different target families—MLS000045510 hits RORα (IC₅₀ = 3.27 μM) [4], MLS000419595 hits HSF‑1 (EC₅₀ = 1.74 μM) [3], and the dioxolo‑fused furan‑carboxamide analog hits coagulation factors (sub‑μM) [2]—the target compound, with its distinct furan‑carboxamide substituent, can be included in the same panel to attribute target engagement specifically to the furan‑carboxamide pharmacophore. This enables scaffold‑vs‑substituent deconvolution in selectivity panels, a critical step in hit triage [2][3][4].

Medicinal Chemistry SAR Probing of Heterocyclic Fusion Effects on Target Recognition

The dioxino vs. dioxolo structural dichotomy represents a well‑defined perturbation for SAR exploration. The target compound (dioxino‑fused, 2‑yl attachment) can be directly compared with the dioxolo analog MLS000419584 (dioxolo‑fused, 6‑yl attachment) [2] to quantify how ring‑size and attachment‑point variations alter potency and selectivity at coagulation factors, HSF‑1, NCOA1, and other MLSCN‑panel targets. Procuring both compounds as a matched pair enables systematic exploration of heterocyclic fusion effects with minimal confounding variables [2][3].

Quote Request

Request a Quote for N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.